Cas no 89747-69-3 (2-hydroxy-N,N-dimethylethane-1-sulfonamide)
2-hydroxy-N,N-dimethylethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxyethanesulfonic acid dimethylamide
- 2-Hydroxy-ethanesulfonic acid dimethylamide
- 2-hydroxy-N,N-dimethylethanesulfonamide
- Ethanesulfonamide,2-hydroxy-N,N-dimethyl-
- Ethanesulfonamide,2-hydroxy-N,N-dimethyl
- 2-hydroxy-N,N-dimethylethane-1-sulfonamide
- SCHEMBL5049438
- SB84100
- AKOS006326655
- MFCD09835391
- 2-Hydroxy-ethanesulfonicaciddimethylamide
- 2-Hydroxyethanesulfonicaciddimethylamide
- DS-2401
- EN300-1698899
- DTXSID00647550
- 89747-69-3
- 2-HYDROXY-ETHANESULFONIC ACIDDIMETHYLAMIDE
- FT-0646685
- J-509672
- DB-078478
-
- MDL: MFCD09835391
- Inchi: 1S/C4H11NO3S/c1-5(2)9(7,8)4-3-6/h6H,3-4H2,1-2H3
- InChI Key: XQDLBIGTOVHVLP-UHFFFAOYSA-N
- SMILES: S(CCO)(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 153.04600
- Monoisotopic Mass: 153.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 66A^2
Experimental Properties
- Density: 1.272
- Boiling Point: 263.5°C at 760 mmHg
- Flash Point: 113.2°C
- Refractive Index: 1.489
- PSA: 65.99000
- LogP: -0.04910
2-hydroxy-N,N-dimethylethane-1-sulfonamide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD40436)
2-hydroxy-N,N-dimethylethane-1-sulfonamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-hydroxy-N,N-dimethylethane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195677-25mg |
2-hydroxy-N,N-dimethylethane-1-sulfonamide |
89747-69-3 | 97% | 25mg |
¥329.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195677-100mg |
2-hydroxy-N,N-dimethylethane-1-sulfonamide |
89747-69-3 | 97% | 100mg |
¥784.90 | 2023-09-02 | |
| Fluorochem | 225064-250mg |
2-Hydroxyethanesulfonic acid dimethylamide |
89747-69-3 | 95% | 250mg |
£203.00 | 2022-02-28 | |
| Fluorochem | 225064-1g |
2-Hydroxyethanesulfonic acid dimethylamide |
89747-69-3 | 95% | 1g |
£506.00 | 2022-02-28 | |
| Fluorochem | 225064-5g |
2-Hydroxyethanesulfonic acid dimethylamide |
89747-69-3 | 95% | 5g |
£1516.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H847678-100mg |
2-Hydroxyethanesulfonic acid dimethylamide |
89747-69-3 | 97% | 100mg |
¥870.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H847678-25mg |
2-Hydroxyethanesulfonic acid dimethylamide |
89747-69-3 | 97% | 25mg |
¥361.00 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PN142-1g |
2-hydroxy-N,N-dimethylethane-1-sulfonamide |
89747-69-3 | 97% | 1g |
3204CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PN142-5g |
2-hydroxy-N,N-dimethylethane-1-sulfonamide |
89747-69-3 | 97% | 5g |
9624CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D956769-50mg |
2-Hydroxyethanesulfonic acid dimethylamide |
89747-69-3 | 95% | 50mg |
$295 | 2024-06-07 |
2-hydroxy-N,N-dimethylethane-1-sulfonamide Suppliers
2-hydroxy-N,N-dimethylethane-1-sulfonamide Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-hydroxy-N,N-dimethylethane-1-sulfonamide
Professional Introduction to 2-hydroxy-N,N-dimethylethane-1-sulfonamide (CAS No. 89747-69-3)
2-hydroxy-N,N-dimethylethane-1-sulfonamide, a compound with the chemical formula C₄H₁₁NO₂S, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The CAS number 89747-69-3 serves as a unique identifier, distinguishing it from other chemical entities in databases and literature. Its molecular structure incorporates a hydroxy group, an N,N-dimethylamine moiety, and a sulfonamide group, which collectively contribute to its distinct chemical behavior and reactivity.
The hydroxy group in 2-hydroxy-N,N-dimethylethane-1-sulfonamide is positioned on the ethane backbone, adjacent to the sulfonamide functionality. This arrangement imparts both hydrophilic and hydrophobic characteristics to the molecule, making it amenable to various solvation environments. The presence of the N,N-dimethylamine group enhances the compound's basicity, allowing it to interact with acidic residues in biological systems. These features make it a promising candidate for designing molecules that can modulate biological pathways.
The sulfonamide group is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drugs due to its ability to form hydrogen bonds and its metabolic stability. In 2-hydroxy-N,N-dimethylethane-1-sulfonamide, the sulfonamide moiety is linked to the ethane chain via an oxygen atom, creating a flexible linker that can adopt multiple conformations. This flexibility is advantageous for binding to target proteins with varying shapes and sizes.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of small molecules like 2-hydroxy-N,N-dimethylethane-1-sulfonamide. Molecular docking studies have shown that this compound can interact with several protein targets, including enzymes and receptors involved in inflammatory responses and metabolic disorders. For instance, preliminary simulations suggest that it may bind to cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins that mediate inflammation.
In vitro studies have begun to explore the pharmacological potential of 2-hydroxy-N,N-dimethylethane-1-sulfonamide. Initial experiments indicate that it exhibits moderate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings are particularly intriguing given the growing interest in developing selective inhibitors for these targets as therapeutic agents.
The synthesis of 2-hydroxy-N,N-dimethylethane-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The key steps include the formation of the sulfonamide bond through nucleophilic substitution, followed by functional group transformations to introduce the hydroxy and dimethylamine groups. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating further research into its applications.
One of the most exciting areas of research involving 2-hydroxy-N,N-dimethylethane-1-sulfonamide is its potential use as a lead compound for drug discovery. By modifying its structure through combinatorial chemistry or structure-based drug design, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. For example, replacing the hydroxy group with other functional moieties could alter its solubility and bioavailability, making it more suitable for clinical use.
The role of computational tools in optimizing drug candidates cannot be overstated. Software packages like Schrödinger's Maestro or MOE allow chemists to model the interactions between 2-hydroxy-N,N-dimethylethane-1-sulfonamide and biological targets with remarkable precision. These tools help identify potential binding sites and predict how small changes in the molecule's structure could improve its therapeutic efficacy.
Another promising application of 2-hydroxy-N,N-dimethylethane-1-sulfonamide is in the development of prodrugs. Prodrugs are inactive precursors that are converted into active drugs within the body, often improving their absorption or reducing toxicity. The structural features of this compound make it an ideal candidate for prodrug design, as it can be modified to release active pharmaceutical ingredients under specific physiological conditions.
The future of 2-hydroxy-N,N-dimethylethane-1-sulfonamide looks bright, with ongoing research exploring new synthetic routes and applications. As our understanding of biological systems grows, so does our ability to design molecules that can interact with them in precise ways. This compound represents just one example of how innovative chemical design can lead to breakthroughs in medicine and biotechnology.
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